molecular formula C11H11ClO B2540131 1-(3-Chlorophenyl)pent-4-en-1-one CAS No. 1342690-16-7

1-(3-Chlorophenyl)pent-4-en-1-one

Cat. No.: B2540131
CAS No.: 1342690-16-7
M. Wt: 194.66
InChI Key: IHFLMGMYVDKACS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pent-4-en-1-one (CAS 1342690-16-7) is an organic compound with the molecular formula C 11 H 11 ClO and a molecular weight of 194.66 g/mol [ ][ ]. It features a pent-4-en-1-one chain terminated with a 3-chlorophenyl group, a structure that classifies it as a valuable synthetic building block [ ][ ]. Predicted physical properties include a boiling point of approximately 295.1 °C and a density of about 1.096 g/cm³ [ ]. Compounds of this structural class, particularly aryl ketones with alkenyl chains, are of significant interest in scientific research as key intermediates in organic synthesis [ ]. Published research on analogous chlorophenyl ketone derivatives highlights their utility as crucial precursors in the pesticide industry, suggesting potential applications in the development of novel agrochemicals [ ]. The reactive alkene functional group in the structure provides a versatile handle for further chemical modifications, including cyclization and functional group interconversions, making it a useful scaffold for constructing more complex molecules in medicinal and materials chemistry research. This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLMGMYVDKACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 3 Chlorophenyl Pent 4 En 1 One

Reactivity of the Aryl Ketone Functional Group

The aryl ketone portion of the molecule, characterized by a carbonyl group directly attached to the 3-chlorophenyl ring, is a primary site for chemical reactions. Its reactivity is largely governed by the electrophilic nature of the carbonyl carbon.

Impact of Halogen Substitution on Carbonyl Electrophilicity in Aromatic Ketones

The presence of a halogen substituent on the aromatic ring significantly influences the reactivity of the aryl ketone. Halogens like chlorine exert two opposing electronic effects: the inductive effect and the resonance effect. wikipedia.org

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. nih.gov This electron withdrawal makes the attached carbon more positive, and this effect is transmitted to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. wikipedia.org This donation of electron density would, in principle, decrease the electrophilicity of the carbonyl group.

In the case of 1-(3-chlorophenyl)pent-4-en-1-one, the chlorine atom is at the meta position relative to the ketone. Resonance effects are strongest at the ortho and para positions. Therefore, for a meta-substituent, the electron-withdrawing inductive effect is the dominant factor influencing the carbonyl group's reactivity. wikipedia.org This results in the carbonyl carbon of this compound being more electrophilic than that of the unsubstituted 1-phenylpent-4-en-1-one.

Table 2: Relative Electrophilicity of Substituted Aryl Ketones

Substituent on Phenyl Ring Position Dominant Electronic Effect on Carbonyl Relative Carbonyl Electrophilicity
-NO₂ para Strong -I, -R Highest
-Cl meta Strong -I High
-H - (Reference) Moderate
-CH₃ para Weak +I, +R Low
-OCH₃ para Weak -I, Strong +R Lowest

Reactivity of the Terminal Alkene Functional Group

The pent-4-en-1-one side chain contains a terminal alkene (C=C double bond), which is another key site of reactivity, primarily undergoing electrophilic addition reactions.

Electrophilic Addition Reactions to the Alkene Moiety

The π-bond of the alkene is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. The addition of strong Brønsted acids like HCl or HBr to the alkene proceeds via a two-step mechanism. numberanalytics.com The initial attack by the electrophile (H⁺) on the double bond forms a carbocation intermediate. This intermediate is then attacked by the nucleophilic conjugate base of the acid (e.g., Br⁻).

According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. numberanalytics.com In the case of this compound, protonation of the terminal carbon (C5) results in a more stable secondary carbocation at C4, as opposed to the less stable primary carbocation that would form if the proton added to C4. Consequently, the nucleophile adds to the C4 position. numberanalytics.com

Table 3: Electrophilic Addition Reactions to the Terminal Alkene

Reagent Electrophile Nucleophile Predicted Major Product
HBr H⁺ Br⁻ 1-(3-chlorophenyl)-4-bromopentan-1-one
HCl H⁺ Cl⁻ 4-chloro-1-(3-chlorophenyl)pentan-1-one
H₂O / H₂SO₄ (catalyst) H⁺ H₂O 1-(3-chlorophenyl)-4-hydroxypentan-1-one

Oxidative Cleavage Reactions of the Terminal Alkene (e.g., Ozonolysis, Potassium Permanganate)

Strong oxidizing agents can cleave the carbon-carbon double bond of the alkene, yielding carbonyl-containing compounds. The specific products depend on the reagent and reaction conditions.

Ozonolysis: This reaction involves treating the alkene with ozone (O₃) followed by a work-up step. Reductive work-up (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the double bond to form aldehydes or ketones. For the terminal alkene in this compound, ozonolysis would yield 4-(3-chlorobenzoyl)butanal and formaldehyde. nih.gov

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent. thieme-connect.de Under cold, dilute, and alkaline or neutral conditions, it typically hydroxylates the alkene to form a diol (1-(3-chlorophenyl)pentane-1,4,5-triol). masterorganicchemistry.com However, under hot, acidic, or concentrated alkaline conditions, KMnO₄ causes oxidative cleavage of the double bond. masterorganicchemistry.com A terminal alkene like the one in the target molecule is oxidized to a carboxylic acid and carbon dioxide. This would convert this compound into 4-(3-chlorobenzoyl)propanoic acid.

Table 4: Oxidative Cleavage of the Terminal Alkene

Reagent & Conditions Intermediate Stage Final Products
1. O₃, -78°C; 2. (CH₃)₂S (Reductive work-up) Ozonide 4-(3-chlorobenzoyl)butanal and Formaldehyde
1. O₃, -78°C; 2. H₂O₂ (Oxidative work-up) Ozonide 4-(3-chlorobenzoyl)propanoic acid and Formic acid
Hot, concentrated KMnO₄ Diol (transient) 4-(3-chlorobenzoyl)propanoic acid and Carbon Dioxide

Spectroscopic and Structural Analysis Methodologies for 1 3 Chlorophenyl Pent 4 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1-(3-Chlorophenyl)pent-4-en-1-one. Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, their connectivity, and stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 3-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons of the pent-4-en-1-one moiety would be found in the aliphatic and vinylic regions of the spectrum. The terminal vinyl protons (=CH₂) are expected to show characteristic geminal and vicinal couplings, while the allylic protons (-CH₂-CH=) and the methylene (B1212753) protons adjacent to the carbonyl group (-CO-CH₂-) will also display specific multiplicities and chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum (around δ 190-200 ppm). The aromatic carbons of the 3-chlorophenyl ring will appear in the δ 120-140 ppm range, with their precise shifts influenced by the chloro substituent. The olefinic carbons of the pent-4-en-1-one chain will resonate in the δ 115-140 ppm region, while the aliphatic methylene carbons will be found at higher field (δ 20-45 ppm).

A representative, albeit not experimentally verified for this specific molecule, set of expected NMR data is presented below, based on analyses of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.8-7.9 m -
Ar-H 7.5-7.6 m -
Ar-H 7.4-7.5 m -
-CH=CH₂ 5.8-6.0 m -
-CH=CH₂ 5.0-5.2 m -
-CO-CH₂- 3.0-3.2 t ~7.0
-CH₂-CH= 2.4-2.6 m -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O ~198
Ar-C (C-Cl) ~135
Ar-C ~138, 133, 128, 126
-CH=CH₂ ~137
-CH=CH₂ ~115
-CO-CH₂- ~38
-CH₂-CH= ~28

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the ketone, which is expected to appear in the region of 1680-1700 cm⁻¹. The presence of conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to a simple aliphatic ketone. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group will be observed in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The terminal alkene group will give rise to a C=C stretching band around 1640 cm⁻¹ and vinylic C-H stretching bands above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Aryl Ketone) Stretch 1680 - 1700
Aromatic C-H Stretch 3000 - 3100
Vinylic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Alkene C=C Stretch ~1640
C-Cl Stretch 1000 - 1100

High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined, which is crucial for confirming the identity of this compound.

For this compound (C₁₁H₁₁ClO), the expected exact mass can be calculated. The presence of the chlorine atom will also give rise to a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M), corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum can provide further structural information, such as the loss of the pentenyl chain or the chlorophenyl group.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M]⁺ (C₁₁H₁₁³⁵ClO)⁺ 194.0500
[M+2]⁺ (C₁₁H₁₁³⁷ClO)⁺ 196.0470

X-ray Diffraction Analysis for Solid-State Structure Determination (as applied to related aryl enones)

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis of the diffraction data allows for the determination of bond lengths, bond angles, and torsional angles with high precision. This information reveals the conformation of the molecule in the solid state, including the planarity of the enone system and the orientation of the chlorophenyl ring relative to the rest of the molecule. Furthermore, intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking that dictate the crystal packing can be identified and characterized. mdpi.commdpi.com The insights gained from the crystal structures of analogous aryl enones are invaluable for understanding the steric and electronic properties that influence the solid-state behavior of this class of compounds.

Computational Chemistry and Mechanistic Investigations of 1 3 Chlorophenyl Pent 4 En 1 One and Analogues

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock methods)

There are no published studies that have employed Density Functional Theory (DFT) or Hartree-Fock (HF) methods to analyze the geometry, electronic structure, or thermodynamic properties of 1-(3-Chlorophenyl)pent-4-en-1-one. Such calculations would be essential for understanding the molecule's stability, preferred conformations, and the influence of the 3-chloro substituent on the phenyl ring and the pentenone chain.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO energy and distribution)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap, in particular, provides insights into chemical reactivity and kinetic stability. For this compound, there is no available data on the energies or spatial distribution of these frontier orbitals.

Theoretical Studies of Electron Density and Localization Functions (e.g., AIM, ELF, LOL)

Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are powerful tools for analyzing chemical bonding and electron distribution. These analyses could reveal intricate details about the covalent and non-covalent interactions within this compound. However, no such studies have been reported in the scientific literature for this compound.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, no computational studies on the reaction pathways have been published.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Utility as a Building Block in Organic Synthesis

The structure of 1-(3-Chlorophenyl)pent-4-en-1-one contains a versatile γ,δ-unsaturated ketone moiety. In principle, this framework could serve as a building block in a variety of organic transformations. The ketone functionality allows for nucleophilic additions and α-functionalization, while the terminal double bond is amenable to reactions such as hydroboration-oxidation, epoxidation, or metathesis. The 3-chlorophenyl group can be used in cross-coupling reactions to form more complex biaryl structures. However, there are no specific examples in published literature that demonstrate the use of this particular compound in such synthetic strategies.

Precursor for Advanced Organic Scaffolds and Derivatives (e.g., macrocycles)

While γ,δ-unsaturated ketones can be precursors in ring-closing metathesis reactions to form cyclic structures, and potentially macrocycles, there is no specific evidence of this compound being utilized for this purpose. The synthesis of macrocycles is a sophisticated area of organic chemistry, and the specific substrates used are typically well-documented. The absence of this compound in such literature suggests it is not a commonly used precursor for these advanced molecular architectures.

Role in the Synthesis of Functionalized Molecules for Academic Research

Academic research often focuses on the development of novel synthetic methodologies and the synthesis of new molecules with interesting properties. While the structure of this compound makes it a plausible candidate for such studies, there are no academic publications that describe its synthesis or subsequent use as a key intermediate in the creation of new functionalized molecules. The investigation of closely related compounds can be found in the literature, but specific data on this compound is absent.

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)pent-4-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 3-chlorophenyl substrates react with pent-4-enoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride), solvent choice (anhydrous dichloromethane or nitrobenzene), and temperature (0–25°C). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.2–7.5 ppm), the α,β-unsaturated ketone protons (δ 6.1–6.3 ppm for the enone system), and the pentenyl chain (δ 2.5–2.8 ppm for CH₂ adjacent to the carbonyl) .
  • IR : Strong absorption at ~1680 cm⁻¹ confirms the carbonyl group.
  • Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 166.22 (C₁₀H₁₄O₂Cl) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas during Friedel-Crafts reactions) .
  • Dispose of waste via halogenated organic waste streams, adhering to local regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

Single-crystal X-ray diffraction (using SHELXL ) is critical for confirming the stereochemistry of the enone system and verifying the absence of positional isomers (e.g., 4-chloro vs. 3-chloro substitution). Challenges include obtaining high-quality crystals due to the compound’s low melting point. Data collection at low temperatures (100 K) and refinement with twin-detection algorithms (e.g., in SHELXE ) improve accuracy.

Q. What strategies mitigate side reactions during the synthesis of this compound?

Common side products include diacylated derivatives (from over-acylation) or chlorinated byproducts (via electrophilic aromatic substitution). Mitigation strategies:

  • Use a slow addition rate of acyl chloride to the reaction mixture.
  • Employ bulky Lewis acids (e.g., FeCl₃) to reduce over-substitution .
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Q. How should researchers address contradictions in spectral data for this compound?

Discrepancies between observed and predicted NMR shifts may arise from tautomerism in the enone system or solvent effects. For example, keto-enol tautomerism can shift carbonyl proton signals. Validate assignments via deuterium exchange experiments or 2D NMR (COSY, HSQC) . Cross-validate with computational methods (DFT-based NMR prediction) .

Q. What are the dominant degradation pathways of this compound under thermal stress?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, primarily via retro-Diels-Alder cleavage of the enone system. Stabilizers like BHT (0.1 wt%) can extend shelf life. Storage recommendations: –20°C under inert gas (argon) .

Q. How does the chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The 3-chloro substituent acts as a meta-directing group, enabling selective functionalization via Suzuki-Miyaura coupling. For example, palladium-catalyzed coupling with aryl boronic acids at the para-position of the chlorophenyl ring proceeds in >70% yield .

Q. What computational methods predict the biological activity of this compound?

Molecular docking (AutoDock Vina) and pharmacophore modeling suggest potential interactions with cytochrome P450 enzymes due to the enone’s electrophilic nature. ADMET predictions highlight moderate hepatotoxicity risk (LogP ~2.8) .

Q. How can researchers differentiate between positional isomers in synthetic mixtures?

GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) or HPLC (C18 column, acetonitrile/water gradient) separates 3-chloro and 4-chloro isomers. Retention time differences (~1.2 minutes under optimized conditions) are diagnostic .

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